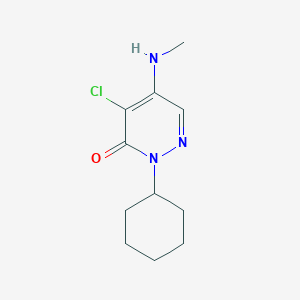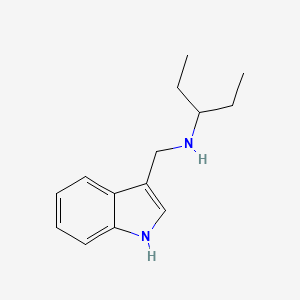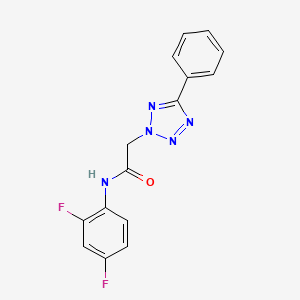
1-(3,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine, commonly known as DMMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antidepressant effects.
作用机制
The mechanism of action of DMMP is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. DMMP has been found to inhibit the activity of certain enzymes that are involved in cell proliferation, which could explain its antitumor effects. Additionally, DMMP has been shown to inhibit the production of inflammatory cytokines, which could explain its anti-inflammatory effects. The exact mechanism of DMMP's antidepressant effects is not clear, but it is thought to involve the modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
DMMP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation, which could explain its antitumor effects. Additionally, DMMP has been shown to inhibit the production of inflammatory cytokines, which could explain its anti-inflammatory effects. DMMP has also been found to increase the levels of certain neurotransmitters in the brain, which could explain its antidepressant effects.
实验室实验的优点和局限性
One advantage of using DMMP in lab experiments is that it has been extensively studied and has been found to have a wide range of biological activities. Additionally, DMMP is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DMMP in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on DMMP. One area of research could be to further investigate its antitumor effects and explore its potential as a cancer treatment. Additionally, more research could be done to understand the mechanism of DMMP's antidepressant effects and explore its potential as a treatment for depression. Furthermore, research could be done to optimize the synthesis method of DMMP and explore its potential as a drug candidate for other diseases.
合成方法
DMMP can be synthesized using a multistep procedure that involves the reaction of 3,5-dimethylbenzoyl chloride with 4-methoxyphenylpiperazine in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography to obtain pure DMMP.
科学研究应用
DMMP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. DMMP has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DMMP has been found to have antidepressant effects, which could make it a potential treatment for depression.
属性
IUPAC Name |
(3,5-dimethylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-12-16(2)14-17(13-15)20(23)22-10-8-21(9-11-22)18-4-6-19(24-3)7-5-18/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQHWOADWWTDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)




![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)

![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)



![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)